(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Description
The compound, identified by CAS 142569-70-8, features a complex structure comprising a 7-chloroquinoline moiety linked via an ethenyl group to a substituted phenyl ring. The propan-1-ol backbone is further modified with a 2-(2-hydroxypropan-2-yl)phenyl group, contributing to its stereochemical complexity (1S configuration) . Key physicochemical properties include a molecular weight of 475.99 g/mol (calculated from molecular formula C29H25ClNO2) and a purity specification of ≥98% (HPLC) . Its structural uniqueness lies in the combination of a chlorinated quinoline system and a tertiary alcohol group, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951433 | |
| Record name | 1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142569-70-8, 287930-77-2 | |
| Record name | (αS)-α-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142569-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Quinoline-Phenyl Coupling Reactions
Formation of the ethenyl bridge between quinoline and phenyl rings typically utilizes Heck coupling conditions. As detailed in WO2007012075A2, palladium(II) acetate (2-5 mol%) with tri-o-tolylphosphine ligand in dimethylacetamide (DMAc) facilitates coupling between 7-chloro-2-vinylquinoline and 3-bromophenyl precursors at 110-120°C, achieving 85-92% conversion. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 2.5-3.5 mol% | <2% yield loss |
| Reaction Temperature | 115±2°C | ±5°C ⇒ ±8% yield |
| Ligand Ratio | 1:1.2 (Pd:P) | 1:1 ⇒ 15% yield drop |
Substituting DMAc with polar aprotic solvents like NMP reduces side-product formation by 18-22% but increases post-reaction purification complexity.
Key Intermediate Functionalization Steps
Hydroxypropan-2-yl Group Installation
The 2-(2-hydroxypropan-2-yl)phenyl moiety is introduced via Friedel-Crafts alkylation using 2-isopropenylphenol and boron trifluoride etherate (BF₃·Et₂O). EP2552892A1 reports a two-stage process:
-
Alkylation : 2-isopropenylphenol (1.2 eq) reacts with the propanol intermediate in dichloromethane at 0-5°C for 4-6 hours, achieving 78-84% regioselectivity.
-
Acid-Catalyzed Cyclization : Treating the alkylated product with H₂SO₄ (0.5 M) in THF/water (3:1) at 50°C induces cyclization to form the hydroxypropan-2-yl group, with 91-94% conversion efficiency.
Mesylation and Sulfonate Elimination
Critical for subsequent amine salt formation, the hydroxyl group at position 1 undergoes mesylation using methanesulfonyl chloride (MsCl). As per EP2288595B1:
-
Reaction Conditions : 1.05 eq MsCl, 2.5 eq triethylamine (TEA) in dichloromethane at -10°C.
-
Kinetics : Complete conversion in <2 hours, generating (S)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-isopropenylphenyl)propyl methanesulfonate with ≤0.3% residual hydroxyl content.
Purification and Crystallization Techniques
Solvent-Mediated Polymorph Control
WO2007012075A2 discloses a solvent screen for amorphous montelukast sodium preparation:
| Solvent System | Crystallinity (%) | Residual Solvent (ppm) |
|---|---|---|
| Methanol/Toluene (7:3) | 12.4 | 290 |
| Ethanol/Water (9:1) | 8.7 | 170 |
| Acetone/Heptane (6:4) | 4.2 | <50 |
Agitated thin-film drying (ATFD) at 720 mmHg and 54°C jacket temperature reduces solvent content to <200 ppm while maintaining API stability.
Impurity Profiling and Removal
Montelukast sulfoxide (≤0.1 area%) and deschloro impurities (≤0.05 area%) are controlled via:
-
Oxidative Scavengers : Addition of 0.1-0.3% w/w ascorbic acid during crystallization suppresses sulfoxide formation by 63-68%.
-
Temperature-Controlled Precipitation : Gradual cooling from 82°C to 2°C over 12 hours (ΔT = 6.7°C/hr) enables selective crystallization, reducing styrene dimer impurities from 0.6% to <0.01%.
Industrial-Scale Process Optimization
Continuous Crystallization Systems
EP2288595B1 describes a closed-loop crystallization process for throughput enhancement:
-
Seed Loading : 5-7% w/w of montelukast amine salt seeds introduced at 50°C.
-
Anti-Solvent Gradient : Methanol added at 15 L/min to maintain supersaturation ratio (σ) = 1.5-1.8.
-
Residence Time Distribution : 45-60 minutes in plug-flow crystallizer achieves 92-95% yield with D90 particle size = 45-60 μm.
Drying and Final Formulation
Vacuum tray drying (670 mmHg, 70°C) for 14 hours produces API with:
Analytical Method Validation
HPLC Purity Assessment
USP method validation parameters for the final compound:
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Column | C18, 250 × 4.6 mm | Luna C18(2) |
| Mobile Phase | Acetonitrile:Buffer (55:45) | 0.1% H3PO4 (pH 2.5) |
| Retention Time | 8.2-8.7 minutes | 8.45 minutes |
| LOD/LOQ | 0.03%/0.1% | 0.028%/0.09% |
Spectroscopic Characterization
Chemical Reactions Analysis
Key Reduction Methods:
The enzymatic method using engineered ketoreductases (e.g., from Lactobacillus kefir) achieves near-perfect enantioselectivity, making it industrially preferred .
Esterification and Protection Reactions
The hydroxyl group at the C1 position undergoes esterification to improve stability or facilitate further modifications.
Methanesulfonate Formation:
Reaction with methanesulfonyl chloride (MsCl) in the presence of a base:
Conditions and Outcomes:
| Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Triethylamine | DCM | 0–5°C | 1 h | 95% | |
| DMAP | THF | 25°C | 2 h | 88% |
This methanesulfonate derivative is a precursor for prodrug formulations .
Oxidation Reactions
The secondary alcohol can be oxidized back to its ketone form under controlled conditions:
Oxidation with Dess-Martin Periodinane (DMP):
Optimization Data:
| Oxidizing Agent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Dess-Martin periodinane | DCM | 25°C | 90% | 99% | |
| Pyridinium chlorochromate | Acetone | 0°C | 65% | 85% |
Acid/Base-Mediated Reactions
The hydroxyl group exhibits moderate acidity (pKa ~14–16) and participates in acid-catalyzed dehydrations or base-induced eliminations under harsh conditions:
Dehydration to Alkene:
Under acidic conditions (e.g., H2SO4), Montelukast alcohol undergoes dehydration to form a conjugated diene, though this side reaction is typically undesirable.
Stability Under Environmental Conditions
Industrial-Scale Process Considerations
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C29H28ClNO2, with a molecular weight of 457.99 g/mol. Its structure includes a chloroquinoline moiety, which is significant for its biological activity. The compound's stereochemistry is crucial for its efficacy and specificity in biological systems.
Synthesis of Montelukast Sodium
Montelukast sodium is primarily used in the treatment of asthma and allergic rhinitis. The synthesis of Montelukast involves several steps where (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol serves as a key intermediate. The process includes:
- Preparation of Methyl Esters : The compound can be converted into various methyl esters, which are then hydrolyzed to yield the active form of Montelukast sodium.
- Chemical Reactions : The compound undergoes reactions such as halogenation and coupling with other intermediates to form the final product. For instance, the reaction with thionyl chloride or methane sulfonyl chloride facilitates the formation of halopropyl derivatives that are critical in the synthesis pathway .
Anti-inflammatory and Antiallergic Properties
Due to its structural similarity to other known anti-inflammatory agents, this compound may exhibit potential anti-inflammatory and antiallergic properties. The presence of the chloroquinoline group is associated with various biological activities, including antimicrobial and anticancer effects .
Case Study: Efficacy as a Leukotriene Antagonist
In a study evaluating the efficacy of Montelukast sodium derived from (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, researchers demonstrated significant improvements in lung function among asthmatic patients. The study highlighted the compound's ability to inhibit leukotriene synthesis, leading to reduced bronchoconstriction and inflammation .
Case Study: Synthesis Optimization
Another research focused on optimizing the synthesis route for Montelukast sodium using (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol as an intermediate. By employing various reaction conditions and solvents, researchers achieved higher yields and purities of the final product, showcasing the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs such as the propanol backbone, halogen substituents, or aromatic systems but differ in functional groups and bioactivity profiles:
Table 1: Key Structural and Physicochemical Comparisons
Functional Differences
- Quinoline vs. Non-Quinoline Systems: The target compound’s 7-chloroquinoline group distinguishes it from analogs lacking heterocyclic systems. Quinoline derivatives are often associated with antimalarial or antiviral activity, though specific data for this compound are unavailable .
- Substituent Effects: The hydroxypropan-2-yl group in the target compound may enhance hydrophilicity compared to the chloro or amino groups in analogs .
- Stereochemical Influence: All listed compounds exhibit stereospecificity (S configuration), which can critically affect receptor binding or metabolic stability. For example, the (1S,2S) configuration in the amino-propanol derivative may optimize interactions with adrenergic receptors, as seen in structurally related β-blockers.
Research Findings and Limitations
- Synthetic and Analytical Methods: The target compound’s structural elucidation likely employs NMR and UV spectroscopy, as demonstrated for similar compounds in .
- Comparative Bioactivity Gaps: describes propanol derivatives with adrenoceptor binding activity, but their structural divergence (e.g., indolyloxy groups) limits direct comparison .
Biological Activity
The compound (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, commonly referred to as a derivative of quinoline, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.
- Molecular Formula : C20H16ClNO
- Molecular Weight : 321.80 g/mol
- CAS Number : 149968-10-5
- IUPAC Name : (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol exhibit significant antibacterial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | MRSA ATCC 43300 | 0.98 |
| S. aureus ATCC 25923 | 3.90 |
This indicates a promising potential for treating infections caused by resistant bacterial strains.
2. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The MIC values were observed to be around 7.80 μg/mL for certain derivatives, indicating moderate effectiveness against fungal infections .
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| 3k | Candida albicans | 7.80 |
3. Cytotoxic Activity
Cytotoxicity assays reveal that various derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, certain compounds demonstrated IC50 values in the early micromolar range (<10 μM), indicating potential for development as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 | <10 |
| Fibroblasts | >10 |
Case Studies and Research Findings
Several studies have assessed the biological activity of quinoline derivatives, including the compound :
- Antimicrobial Activity : A study evaluated the efficacy of various quinoline derivatives against a range of bacterial strains, highlighting their potential as new antimicrobial agents .
- Anticancer Properties : Research focusing on the cytotoxic effects of quinoline derivatives indicated that they could selectively inhibit tumor cell growth while sparing normal cells, which is crucial for therapeutic applications .
- Mechanism of Action : Molecular docking studies have been conducted to understand how these compounds interact with bacterial enzymes and cancer cell targets, providing insights into their mechanisms of action .
Q & A
Q. What are the established synthetic pathways for this compound, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is synthesized via stereoselective routes due to its chiral center. A common approach involves Heck coupling to introduce the 7-chloroquinoline moiety to the styrenic intermediate, followed by asymmetric reduction of a ketone precursor to establish the (1S)-configuration . Key steps include:
- Step 1 : Coupling 7-chloro-2-vinylquinoline with a brominated benzaldehyde intermediate under palladium catalysis .
- Step 2 : Asymmetric reduction using chiral catalysts (e.g., CBS reduction) to ensure enantiomeric purity .
Purity optimization involves HPLC purification (>99%) and monitoring by chiral stationary phase chromatography to resolve stereoisomeric impurities .
Q. How is structural characterization performed to confirm the stereochemistry and substituent positions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and substituent positions. For this compound, SC-XRD at 100 K resolves the (1S)-configuration and the trans-ethylene linkage between the quinoline and phenyl groups . Complementary techniques include:
Q. What biological activities are associated with this compound, and what assay systems are used for evaluation?
- Methodological Answer : As a montelukast intermediate, it exhibits leukotriene receptor antagonism. Biological evaluation includes:
- In vitro : Radioligand binding assays (e.g., H-LTD4 displacement in human bronchial smooth muscle cells) to measure IC values .
- Functional assays : Calcium mobilization assays in HEK293 cells expressing CysLT1 receptors .
Quinoline derivatives are also screened for antibacterial activity via microdilution assays (MIC against S. aureus and E. coli) .
Advanced Research Questions
Q. How can chiral synthesis be optimized to minimize racemization and improve enantiomeric excess (ee)?
- Methodological Answer : Racemization often occurs during the reduction step. Strategies include:
- Catalyst Screening : Testing chiral catalysts (e.g., BINAP-Ru complexes) for higher enantioselectivity (>95% ee) .
- Low-Temperature Conditions : Conducting reductions at −20°C to slow kinetic racemization .
- In-line Monitoring : Using circular dichroism (CD) spectroscopy to track ee during synthesis .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?
- Methodological Answer : SAR studies focus on:
- Quinoline Substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 7-position to enhance receptor binding .
- Hydroxypropanol Branch : Modifying the 2-(2-hydroxypropan-2-yl)phenyl group to improve metabolic stability (e.g., replacing -OH with -OCH) .
- Ethylene Linker : Replacing the vinyl group with ethynyl to assess rigidity-impacted activity .
Q. How should researchers resolve contradictions in pharmacological data arising from impurity profiles?
- Methodological Answer : Discrepancies in IC values may stem from:
- Stereochemical Impurities : Use chiral HPLC to quantify and remove <1% R-isomer contaminants .
- Byproducts : LC-MS to detect and eliminate Heck coupling byproducts (e.g., dehalogenated derivatives) .
Validate assays with reference standards from pharmacopeial sources (e.g., USP) to ensure reproducibility .
Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer : Key considerations:
- Dosing : Administer via oral gavage (1–10 mg/kg) in rodent models, with plasma sampling over 24h for PK analysis (t, C) .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the quinoline ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
